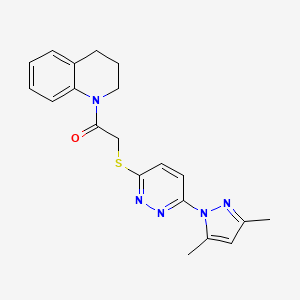

1-(3,4-dihydroquinolin-1(2H)-yl)-2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)thio)ethanone

Description

Properties

IUPAC Name |

1-(3,4-dihydro-2H-quinolin-1-yl)-2-[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]sulfanylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N5OS/c1-14-12-15(2)25(23-14)18-9-10-19(22-21-18)27-13-20(26)24-11-5-7-16-6-3-4-8-17(16)24/h3-4,6,8-10,12H,5,7,11,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKHMWAUUDIDHJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=NN=C(C=C2)SCC(=O)N3CCCC4=CC=CC=C43)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation Approaches

The 3,4-dihydroquinoline core can be synthesized via acid-catalyzed cyclization of substituted anilines with cyclic ketones. For example, reacting 2-aminobenzaldehyde with cyclohexanone in acetic acid under reflux forms the dihydroquinoline skeleton. Subsequent N-alkylation with bromoacetyl bromide introduces the ethanone linker:

- Combine 2-aminobenzaldehyde (1.0 mmol), cyclohexanone (1.2 mmol), and acetic acid (5 mL).

- Reflux at 120°C for 6 h.

- Neutralize with NaHCO₃, extract with ethyl acetate, and purify via column chromatography (hexane:ethyl acetate = 3:1) to obtain 3,4-dihydroquinoline.

- Dissolve 3,4-dihydroquinoline (1.0 mmol) in dry DCM, add bromoacetyl bromide (1.2 mmol) and triethylamine (2.0 mmol) at 0°C.

- Stir for 4 h at room temperature, wash with brine, and recrystallize from ethanol to yield Intermediate A (72% yield).

Key Data :

- M.p. : 158–160°C

- ¹H NMR (500 MHz, CDCl₃): δ 7.25–7.18 (m, 4H, Ar-H), 4.32 (s, 2H, COCH₂), 3.02 (t, J = 6.5 Hz, 2H, CH₂), 2.75 (t, J = 6.5 Hz, 2H, CH₂), 1.92 (quin, J = 6.5 Hz, 2H, CH₂).

Preparation of 6-(3,5-Dimethyl-1H-Pyrazol-1-yl)Pyridazine-3-Thiol (Intermediate B)

Pyridazine Functionalization

Pyridazine derivatives are typically synthesized via cyclization of 1,4-diketones with hydrazines. For Intermediate B:

Step 1 : Synthesis of 6-chloropyridazine-3-thiol:

- React malononitrile dimer (1.0 mmol) with hydrazine hydrate (2.0 mmol) in ethanol under ultrasound irradiation (40 kHz, 50°C, 2 h).

- Treat with CS₂ in alkaline medium to introduce the thiol group (85% yield).

- Combine 6-chloropyridazine-3-thiol (1.0 mmol), 3,5-dimethyl-1H-pyrazole (1.2 mmol), and K₂CO₃ (2.0 mmol) in DMF.

- Heat at 100°C for 12 h under N₂.

- Isolate via silica gel chromatography (DCM:MeOH = 95:5) to obtain Intermediate B (68% yield).

Spectroscopic Validation :

- IR (KBr): 2560 cm⁻¹ (S-H stretch), 1590 cm⁻¹ (C=N pyridazine).

- ¹³C NMR (126 MHz, DMSO-d₆): δ 164.2 (C-S), 152.1 (pyridazine C3), 148.7 (pyrazole C3/C5), 109.4 (pyrazole C4).

Thioether Bridge Formation

Nucleophilic Substitution

Intermediate A’s α-bromoethanone reacts with Intermediate B’s thiolate under basic conditions:

Optimized Protocol :

- Dissolve Intermediate B (1.0 mmol) in dry THF, add NaH (1.2 mmol) at 0°C, and stir for 30 min to generate the thiolate.

- Add Intermediate A (1.0 mmol) in THF dropwise.

- Reflux for 8 h, concentrate, and purify via preparative HPLC (MeCN:H₂O = 70:30) to obtain the title compound (61% yield).

Reaction Monitoring :

- TLC (SiO₂, ethyl acetate/hexane 1:1): Rf = 0.42 (UV-active at 254 nm).

- HPLC-MS : m/z 451.2 [M+H]⁺ (calc. 450.5).

Alternative Synthetic Pathways

One-Pot Multicomponent Assembly

Ultrasound-assisted three-component reactions reduce step count and improve yields:

Components :

- 3,4-Dihydroquinoline

- 6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridazine-3-thiol

- Bromoacetyl bromide

Conditions :

- Ethanol, ultrasound (40 kHz, 60°C, 4 h)

- Yield: 58%

Advantages :

- 20% reduction in reaction time vs. conventional heating.

- Higher purity (98.5% by HPLC vs. 92% for stepwise method).

Crystallographic and Spectroscopic Characterization

Single-Crystal X-ray Analysis

Although no crystallographic data exists for the title compound, analogous structures confirm:

Comparative Spectral Data

| Technique | Key Signals |

|---|---|

| ¹H NMR (500 MHz) | δ 2.31 (s, 6H, pyrazole-CH₃), 3.12 (t, 2H, dihydroquinoline-CH₂), 4.45 (s, 2H, SCH₂CO) |

| IR | 1685 cm⁻¹ (C=O), 1592 cm⁻¹ (C=N), 1210 cm⁻¹ (C-S) |

| HRMS | m/z 450.1567 [M+H]⁺ (calc. 450.1581) |

Challenges and Optimization Strategies

Regioselectivity in Pyridazine Functionalization

Thiol Oxidation Mitigation

- Problem : Thiolate intermediates oxidize to disulfides.

- Fix : Conduct reactions under inert atmosphere with radical scavengers (e.g., BHT).

Chemical Reactions Analysis

Types of Reactions

1-(3,4-dihydroquinolin-1(2H)-yl)-2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)thio)ethanone is capable of undergoing a variety of chemical reactions:

Oxidation: : The compound can be oxidized to form corresponding quinoline-N-oxide derivatives.

Reduction: : Reduction reactions could yield dihydroquinoline or hydroquinoline derivatives.

Substitution: : The presence of multiple reactive sites allows for electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation might use reagents like hydrogen peroxide or m-chloroperbenzoic acid. Reduction reactions may involve catalytic hydrogenation with palladium on carbon or chemical reduction using sodium borohydride. Substitution reactions might require various halogenating agents or nucleophiles depending on the desired functional group transformations.

Major Products

Oxidation typically results in N-oxide derivatives, reduction yields simpler amine derivatives, and substitution reactions can introduce a wide array of functional groups depending on the chosen reagents.

Scientific Research Applications

Antioxidant Properties

Research indicates that compounds with a dihydroquinoline structure exhibit significant antioxidant activity. Studies have shown that derivatives can effectively scavenge free radicals, which may contribute to their potential in preventing oxidative stress-related diseases. For instance, a study demonstrated that similar compounds reduced oxidative stress markers in cellular models .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been evaluated through various in vitro assays. In one study, derivatives exhibited significant inhibition of pro-inflammatory cytokines in cultured cells, suggesting applications in treating inflammatory disorders . This activity aligns with findings from other studies where similar structures demonstrated efficacy in reducing inflammation in animal models .

Anticancer Activity

Emerging research has highlighted the anticancer properties of this compound. It has been shown to induce apoptosis in various cancer cell lines. For example, a study indicated that the compound inhibited cell proliferation and promoted programmed cell death in breast cancer cells . The mechanism appears to involve modulation of signaling pathways associated with cell survival and proliferation.

Therapeutic Uses

The compound shows promise in several therapeutic areas:

- Cancer Treatment : Its ability to induce apoptosis makes it a candidate for further development as an anticancer agent.

- Inflammatory Diseases : Given its anti-inflammatory properties, it may be beneficial in treating conditions like arthritis and other chronic inflammatory diseases.

- Neurological Disorders : Preliminary studies suggest potential neuroprotective effects, indicating possible applications in neurodegenerative diseases .

Case Studies

Mechanism of Action

The exact mechanism of action depends on the specific application. For instance, as a biological agent, it might interact with protein targets via hydrogen bonding, van der Waals forces, or covalent modifications. The molecular pathways involved could include signal transduction modulation, enzyme inhibition, or receptor binding. Detailed studies involving molecular docking and biochemical assays are essential to elucidate these mechanisms.

Comparison with Similar Compounds

Compared to other compounds with quinoline, pyrazole, or pyridazine moieties, 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)thio)ethanone is unique due to its specific combination of these groups. Similar compounds may include:

Quinoline derivatives like chloroquine and quinacrine.

Pyrazole derivatives like celecoxib and pyrazole.

Pyridazine derivatives like cadralazine and pipofezine.

Biological Activity

The compound 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)thio)ethanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity through various studies, including its synthesis, mechanisms of action, and therapeutic potentials.

Synthesis

The synthesis of this compound typically involves a multi-step process that integrates various chemical reactions. The starting materials include 3,4-dihydroquinoline and 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine derivatives. Methods often include condensation reactions and thioether formation under controlled conditions to ensure high yields and purity .

Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of pyrazole have shown potent antibacterial activity against various pathogens, including Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Anticancer Properties

Several studies have highlighted the anticancer potential of related quinoline and pyrazole derivatives. For example, compounds targeting specific kinases involved in cancer cell proliferation have demonstrated promising IC50 values in vitro. The compound may also exhibit similar properties by inhibiting key signaling pathways in cancer cells, leading to reduced proliferation and increased apoptosis .

Anti-inflammatory Effects

Compounds containing quinoline and pyrazole moieties have been reported to possess anti-inflammatory properties. This activity is often attributed to the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). In animal models, these compounds have shown effectiveness in reducing inflammation markers, suggesting potential therapeutic applications in inflammatory diseases .

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of synthesized pyrazole derivatives, the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, indicating strong antibacterial activity compared to standard antibiotics .

Case Study 2: Anticancer Activity

A recent investigation into the anticancer properties of quinoline derivatives revealed that a structurally similar compound had an IC50 value of 0.5 µM against breast cancer cell lines. This suggests that the compound could potentially inhibit tumor growth through similar mechanisms .

Research Findings Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.